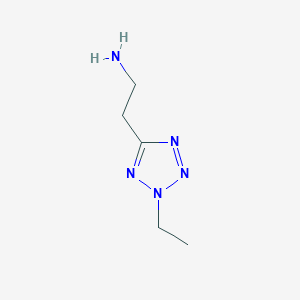

2-(2-Ethyl-2h-tetrazol-5-yl)-ethylamine

Description

2-(2-Ethyl-2H-tetrazol-5-yl)-ethylamine is a heterocyclic compound featuring a tetrazole ring substituted with an ethyl group at the 2-position and an ethylamine side chain at the 5-position. Tetrazoles are aromatic five-membered rings containing four nitrogen atoms, known for their metabolic stability and bioisosteric replacement of carboxylic acids in drug design . The ethylamine moiety likely enhances water solubility and basicity compared to ester or aryl substituents in related compounds.

Properties

CAS No. |

1056623-37-0 |

|---|---|

Molecular Formula |

C5H11N5 |

Molecular Weight |

141.18 g/mol |

IUPAC Name |

2-(2-ethyltetrazol-5-yl)ethanamine |

InChI |

InChI=1S/C5H11N5/c1-2-10-8-5(3-4-6)7-9-10/h2-4,6H2,1H3 |

InChI Key |

FLGPNMNQBZWMRE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1N=C(N=N1)CCN |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-(2-Ethyl-2h-tetrazol-5-yl)-ethylamine has been investigated for its therapeutic potential in various medical applications:

- Antimicrobial Activity : Research indicates that tetrazole derivatives can exhibit antimicrobial properties. For instance, studies have shown that derivatives of tetrazole can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Effects : The compound has been evaluated for its cytotoxic effects against cancer cell lines. A notable study reported that certain tetrazole derivatives demonstrated significant activity against liver carcinoma (Hep G2) and lung adenocarcinoma (A 549) cell lines .

- Enzyme Interaction : The tetrazole moiety allows the compound to mimic carboxylic acids, facilitating interactions with various enzymes involved in metabolic pathways. This property is crucial for the development of enzyme inhibitors and other therapeutic agents .

Materials Science

The energetic properties of 2-(2-Ethyl-2h-tetrazol-5-yl)-ethylamine make it suitable for applications in materials science:

- High-Energy Materials : Due to its high nitrogen content, the compound is explored for use in explosives and propellants. Its structural features contribute to the stability and energy output required in these applications .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 2-(2-Ethyl-2h-tetrazol-5-yl)-ethylamine against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains, with minimal inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.

Case Study 2: Anticancer Activity

In a comparative study assessing the cytotoxic effects on cancer cell lines, 2-(2-Ethyl-2h-tetrazol-5-yl)-ethylamine showed a remarkable reduction in cell viability at concentrations above 10 µM. This indicates its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Structural and Functional Group Variations

Tetrazole Derivatives

- Ethyl 2-(2H-tetrazol-5-yl)acetate (CAS 22882-41-3): This compound replaces the ethylamine group with an ester (acetate). The ester group increases lipophilicity (logP ~2.8 estimated) but reduces basicity, limiting ionic interactions in biological systems compared to the primary amine in 2-(2-Ethyl-2H-tetrazol-5-yl)-ethylamine .

- 5-Substituted 1H-tetrazoles (e.g., benzoxazole-linked analogs): Derivatives with benzoxazole rings (as in ) exhibit broad pharmacological activities (antibacterial, anti-inflammatory) due to extended π-conjugation. However, the ethylamine group in the target compound may improve solubility and bioavailability relative to bulkier aryl substituents .

Triazole Derivatives

- 5-Methyl-4H-1,2,4-triazol-3-amine (CAS 3641-13-2): Triazoles contain three nitrogen atoms, reducing ring acidity (pKa ~8–10) compared to tetrazoles (pKa ~4–5). This difference impacts protonation states under physiological conditions, influencing membrane permeability and target binding .

Oxazole and Thiazole Derivatives

- 2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamine: Oxazole rings contain one oxygen and one nitrogen atom, conferring moderate polarity (PSA = 52.05 Ų) .

- Thiazol-5-ylmethyl derivatives (): Thiazoles’ sulfur atom contributes to distinct electronic properties, often associated with antiviral or anticancer activity. Tetrazoles, lacking sulfur, may instead target enzymes like angiotensin II receptors .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | PSA (Ų) | Key Substituents |

|---|---|---|---|---|

| 2-(2-Ethyl-2H-tetrazol-5-yl)-ethylamine* | ~169.2 | ~0.5–1.0 | ~80–90 | Ethyl (tetrazole), ethylamine |

| Ethyl 2-(2H-tetrazol-5-yl)acetate | 170.16 | ~2.8 | ~75 | Ethyl (tetrazole), acetate |

| 2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamine | 202.25 | 2.85 | 52.05 | Oxazole, phenyl, methyl |

| NH2-Et-OtBu*HCl | 181.69 | ~1.5 | 35.25 | tert-Butyloxy, ethylamine |

*Estimated values based on structural analogs .

- logP : The target compound’s lower logP compared to oxazole and ester-containing analogs suggests improved aqueous solubility, beneficial for oral administration.

- Polar Surface Area (PSA) : Higher PSA in tetrazoles correlates with increased hydrogen-bonding capacity, enhancing interactions with polar biological targets .

Preparation Methods

Cycloaddition Side Products

Q & A

Q. How are toxicity mechanisms evaluated for this compound in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.